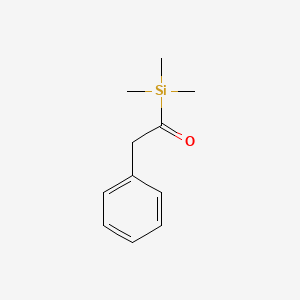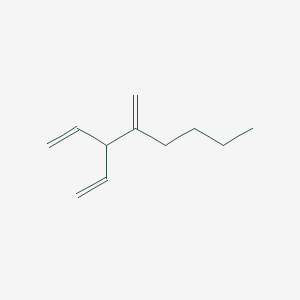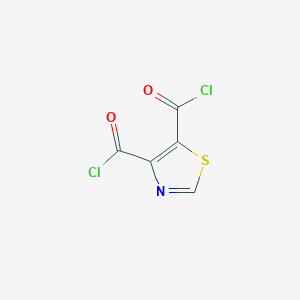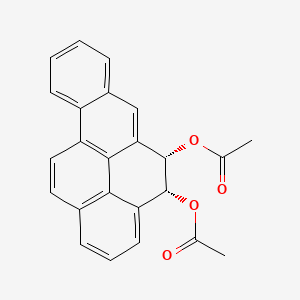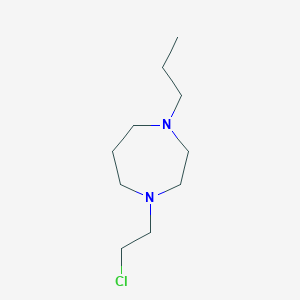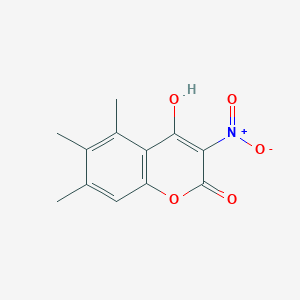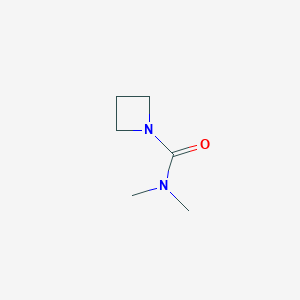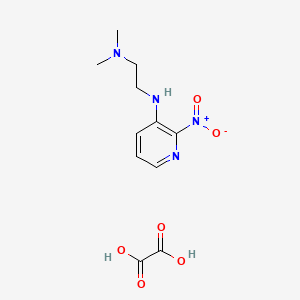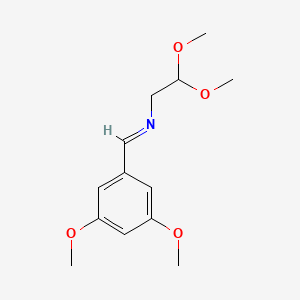
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methanimine group attached to a 3,5-dimethoxyphenyl ring and a 2,2-dimethoxyethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. In this case, the starting materials would likely be 3,5-dimethoxybenzaldehyde and 2,2-dimethoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction would produce an amine.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action for (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethylphenyl)methanimine
Uniqueness
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of the 2,2-dimethoxyethyl substituent
特性
CAS番号 |
54879-67-3 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
N-(2,2-dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H19NO4/c1-15-11-5-10(6-12(7-11)16-2)8-14-9-13(17-3)18-4/h5-8,13H,9H2,1-4H3 |
InChIキー |
OGVBPSJWLOCTOD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C=NCC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
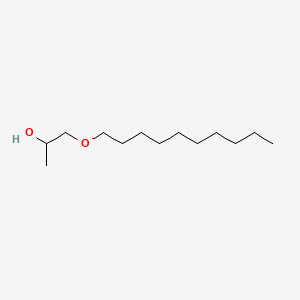
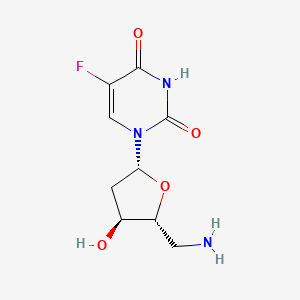
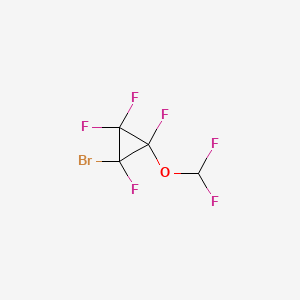
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
